(3-Ethylphenyl)hydrazine hydrochloride
Description
Significance and Context in Organic Chemistry
The significance of (3-Ethylphenyl)hydrazine (B3371165) hydrochloride in organic chemistry is intrinsically linked to the broader class of compounds to which it belongs: arylhydrazines. Arylhydrazines are highly valuable compounds widely utilized in the synthesis of a variety of biologically active molecules. wikipedia.orgnih.gov These include important heterocyclic structures such as indoles, indazoles, and pyrazoles, which form the core of many pharmaceutical agents. wikipedia.orgnih.gov
One of the most notable reactions involving arylhydrazines is the Fischer indole (B1671886) synthesis, a method discovered in 1883 by Emil Fischer. amazonaws.com This reaction produces the indole aromatic heterocycle from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. amazonaws.com The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry and is frequently employed in the synthesis of various drugs, including the triptan class of antimigraine medications. amazonaws.com The utility of (3-Ethylphenyl)hydrazine hydrochloride lies in its ability to participate in such reactions, leading to the formation of specifically substituted indole derivatives.
Overview of Research Trajectories and Applications
Research involving this compound is predominantly focused on its application as a key starting material in the synthesis of complex organic molecules, particularly those with potential biological activity. A significant area of application is in the synthesis of substituted tryptophols.
Detailed Research Findings: Synthesis of 7-Ethyltryptophol
A notable example of the application of this compound is in the synthesis of 7-Ethyltryptophol (7-ET). Research has demonstrated the use of this compound in a Fischer indole synthesis reaction under continuous flow conditions. In these studies, this compound is reacted with 2,3-dihydrofuran (B140613) (DHF) to produce 7-Ethyltryptophol.
The reaction conditions have been optimized to improve yield and process efficiency. For instance, studies have explored the impact of different solvents, temperatures, and catalysts on the reaction outcome. The data below, derived from supporting information from a mechanistic and process intensification study, illustrates the yields of 7-Ethyltryptophol under various flow reaction conditions.
Table 2: Yields of 7-Ethyltryptophol (3a) in Flow Reactions
| Solvent System | Temperature (°C) | Catalyst | Yield of 7-ET |
|---|---|---|---|
| MeOH/H₂O (2:1) | 130 | None | Increased with reaction time |
| MeOH/H₂O (2:1) | 150 | None | ~40% after a few minutes |
| THF/H₂O | 160 | TFA | Slightly better than MeOH/H₂O |
| MeOH/H₂O (2:1) | 150 | H₂SO₄ | Comparable to TFA |
Data sourced from supporting information for a study on the Fischer Indole Synthesis of 7-Ethyltryptophol. amazonaws.com
These findings highlight the role of this compound as a crucial building block. The ethyl group at the 3-position of the phenyl ring is carried through the synthesis, resulting in the specific 7-ethyl substitution in the final tryptophol (B1683683) product. Such specific substitutions are often critical for the biological activity of the target molecule.
Furthermore, a patent for a continuous flow process for the synthesis of phenylhydrazine salts specifically lists this compound, indicating its relevance in scalable and industrial chemical production. google.com
Historical Developments in Arylhydrazine Chemistry
The story of this compound is part of the larger narrative of arylhydrazine chemistry, which began in the late 19th century. The first hydrazine (B178648) derivative to be characterized was phenylhydrazine, reported by Hermann Emil Fischer in 1875. He synthesized it by the reduction of a phenyl diazonium salt with sulfite (B76179) salts.
Fischer's work with phenylhydrazine was revolutionary, particularly his use of it to characterize sugars through the formation of well-defined crystalline derivatives called osazones. This application was instrumental in the study of carbohydrate structures. His subsequent discovery of the Fischer indole synthesis in 1883 further cemented the importance of arylhydrazines in organic synthesis. amazonaws.com
Over the decades, the scope of arylhydrazine chemistry has expanded significantly. The fundamental reactions discovered by Fischer have been adapted and refined, and new applications for arylhydrazines continue to be explored. The development and use of substituted arylhydrazines, such as this compound, represent a continuation of this historical trajectory, allowing for the synthesis of a vast array of specifically functionalized molecules for research and potential commercial applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-ethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-7-4-3-5-8(6-7)10-9;/h3-6,10H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJSWCNKBBQJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512428 | |
| Record name | (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60481-49-4 | |
| Record name | (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization of 3 Ethylphenyl Hydrazine Hydrochloride
Conventional Synthesis Routes
The traditional synthesis of (3-ethylphenyl)hydrazine (B3371165) hydrochloride is a well-established, multi-step process that begins with 3-ethylaniline (B1664132). This pathway involves diazotization, reduction, and subsequent salt formation.
The initial step in the conventional synthesis is the diazotization of a primary aromatic amine, in this case, 3-ethylaniline. researchgate.net This reaction converts the amine into a diazonium salt. The process involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ by reacting sodium nitrite (B80452) with a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). byjus.comorganic-chemistry.org The presence of excess acid is crucial to prevent the coupling of the diazonium salt with the unreacted amine. byjus.com The resulting (3-ethylphenyl)diazonium chloride solution is highly reactive and is generally used immediately in the subsequent step without isolation. organic-chemistry.org
The mechanism begins with the formation of the nitrosonium ion from nitrous acid and the mineral acid. byjus.com This electrophilic ion is then attacked by the nucleophilic nitrogen of the 3-ethylaniline. A series of proton transfer steps leads to the formation of an N-nitrosamine, which then tautomerizes and, upon loss of a water molecule, yields the stable aryl diazonium ion. byjus.com
Following diazotization, the (3-ethylphenyl)diazonium salt is reduced to form the corresponding hydrazine (B178648). Several reducing agents can be employed for this transformation. libretexts.orgthieme-connect.de
Stannous Chloride (Tin(II) Chloride): One common method involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid. thieme-connect.denumberanalytics.com A solution of SnCl₂ is added to the cold diazonium salt solution, and the reaction proceeds to form the hydrazine, which often precipitates as a tin complex. A detailed procedure for the analogous 2-ethylphenylhydrazine hydrochloride involves adding a solution of SnCl₂·2H₂O in hydrochloric acid to the diazonium salt solution while maintaining a low temperature (5-10 °C). prepchem.com
Sodium Sulfite (B76179): An alternative and widely used reducing agent is sodium sulfite (Na₂SO₃). numberanalytics.comorgsyn.org This method, first reported in 1875, involves adding the diazonium salt solution to a cold, concentrated solution of sodium sulfite. thieme-connect.deorgsyn.org The mixture typically turns a distinct color, such as bright orange-red. orgsyn.org The reaction is then carefully heated to complete the reduction. orgsyn.org
| Reducing Agent | Typical Reagents | Key Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Stannous Chloride (Tin(II) Chloride) | SnCl₂·2H₂O, Concentrated HCl | Low temperature (0-10 °C) | Generally provides good yields. | Higher cost, use of heavy metals. | thieme-connect.denumberanalytics.comprepchem.com |
| Sodium Sulfite | Na₂SO₃, Water | Initial cooling, followed by controlled heating. | Cost-effective, avoids heavy metal waste. | Can require lengthy heating and careful pH/temperature control. | thieme-connect.denumberanalytics.comorgsyn.org |
The final step of the conventional synthesis is the formation and isolation of the hydrochloride salt. After the reduction is complete, the reaction mixture contains the free hydrazine base or an intermediate complex. To isolate the desired product, the mixture is treated with concentrated hydrochloric acid. prepchem.comorgsyn.org This protonates the hydrazine, forming the (3-ethylphenyl)hydrazine hydrochloride salt. atomistry.com
The salt is significantly less soluble in the acidic aqueous medium, especially upon cooling, which causes it to precipitate out of the solution. orgsyn.org The solid product can then be collected by filtration. prepchem.com Purification can be achieved by recrystallization, often by dissolving the crude product in hot water, treating it with decolorizing carbon, filtering, and then re-precipitating the salt by adding concentrated hydrochloric acid and cooling. orgsyn.org
Advanced Synthetic Strategies and Innovations
To overcome the limitations of conventional batch processing, such as safety concerns with unstable intermediates and long reaction times, advanced synthetic strategies have been developed. These focus on process intensification and adherence to the principles of green chemistry.
Continuous flow chemistry offers a powerful alternative to traditional batch synthesis for producing aryl hydrazines. rsc.orgrsc.org In a flow process, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. google.comgoogle.com
For the synthesis of phenylhydrazine (B124118) salts, a continuous flow process can be designed where the diazotization and reduction steps occur sequentially in different reactor modules. google.comgoogle.com For instance, a solution of 3-ethylaniline in hydrochloric acid and a solution of sodium nitrite can be continuously fed into a mixer and then a tubular reactor to perform the diazotization safely and efficiently. google.com The resulting stream containing the unstable diazonium salt is then immediately mixed with a stream of the reducing agent (e.g., sodium sulfite solution) in a second reactor to form the hydrazine. google.com
This approach significantly enhances safety by minimizing the accumulation of hazardous diazonium intermediates. mit.edu It also improves production efficiency through higher throughput, better heat and mass transfer, and reduced reaction times—often from hours in batch to seconds or minutes in flow. google.comrsc.org
| Parameter | Conventional Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Safety | Accumulation of unstable diazonium salt intermediates. | Minimal accumulation of hazardous intermediates, enhancing safety. | google.commit.edu |
| Reaction Time | Often several hours for the complete sequence. | Significantly shorter residence times (seconds to minutes). | google.comrsc.org |
| Process Control | Difficult to control temperature precisely in large volumes. | Excellent control over temperature, pressure, and stoichiometry. | google.comgoogle.com |
| Scalability | Scaling up can be challenging and introduce new safety risks. | Easier and safer to scale up by running the process for longer ("scale-out"). | rsc.org |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In hydrazine synthesis, this has led to the exploration of alternative reagents and methodologies.
One notable green improvement is the use of milder and more environmentally benign reducing agents. For example, ascorbic acid (Vitamin C) has been investigated as a non-toxic, metal-free alternative to stannous chloride or sulfites for the reduction of diazonium salts. durham.ac.uk This method offers a significant improvement over processes that use heavy metals. durham.ac.uk
Other green approaches focus on reducing solvent use or employing more environmentally friendly solvents like water. mdpi.comrsc.org Catalyst-free methods, which proceed under mild conditions without the need for metal catalysts, are also being developed for the synthesis of hydrazine derivatives, further contributing to the sustainability of the process. rsc.org The use of mechanosynthesis (grinding) instead of conventional solvent-based refluxing represents another innovative green technique for preparing hydrazine derivatives, minimizing solvent waste and energy consumption. mdpi.comorientjchem.org
Catalytic Methodologies for Selective Transformations
The formation of the N-aryl bond in (3-Ethylphenyl)hydrazine is a critical step that can be efficiently achieved through catalytic cross-coupling reactions. These methods offer significant advantages over classical routes, such as the diazotization of anilines followed by reduction, by providing higher selectivity and avoiding harsh reagents and stoichiometric waste. dicp.ac.cn Palladium and copper-based catalysts are at the forefront of these selective transformations.
Palladium-Catalyzed Cross-Coupling:
Palladium-catalyzed C-N coupling is a well-established and versatile method for forming aryl-nitrogen bonds. dicp.ac.cn For the synthesis of aryl hydrazines, this reaction typically involves the coupling of an aryl halide (e.g., 3-ethylchlorobenzene or 3-ethylbromobenzene) with hydrazine. The choice of ligand, base, and reaction conditions is crucial for achieving high selectivity for the mono-arylated product, (3-Ethylphenyl)hydrazine, over the undesired diaryl hydrazine.
Mechanistic studies on similar systems have revealed that the reaction can proceed through interconnected catalytic cycles. dicp.ac.cnosti.gov The selectivity is highly dependent on the nature of the palladium(II) intermediate. For instance, an arylpalladium(II) chloride complex has been shown to exhibit higher selectivity for the formation of the mono-aryl hydrazine compared to the corresponding hydroxide (B78521) complex. dicp.ac.cnosti.gov The process often involves the rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) complex. osti.gov The use of specific bulky and electron-rich phosphine (B1218219) ligands, such as MOP-type ligands, can enhance catalyst performance and functional group tolerance. organic-chemistry.org
Copper-Catalyzed Cross-Coupling:
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a more economical alternative to palladium-based systems. An efficient method involves the coupling of aryl halides with hydrazine hydrate (B1144303) using a copper catalyst in a suitable solvent. researchgate.net One reported protocol utilizes copper iodide (CuI) in polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent, which is applicable to a range of electron-rich and electron-deficient aryl iodides and bromides. researchgate.net The use of ligands like 4-hydroxy-L-proline can facilitate the coupling, particularly with aryl bromides. organic-chemistry.org
The table below summarizes representative catalytic systems used for the synthesis of aryl hydrazines, which are applicable to the production of this compound.
Interactive Data Table: Catalytic Systems for Aryl Hydrazine Synthesis
| Catalyst System | Substrate Type | Base | Solvent | Key Features | Yield | Reference |
| Pd(OAc)₂ / MOP-type Ligand | Aryl Bromides/Chlorides | Cs₂CO₃ | 1,4-Dioxane | High functional group tolerance; effective for electron-rich and poor substrates. | Good to Excellent | organic-chemistry.org |
| Pd-based catalyst | (Hetero)aryl Chlorides/Bromides | KOH | Not specified | Low catalyst loadings (as low as 100 ppm); high selectivity for mono-arylation. | Not specified | dicp.ac.cnosti.gov |
| CuI | Aryl Iodides/Bromides | None specified | PEG-400 | Economical catalyst; applicable to sterically hindered substrates. | Good to Excellent | researchgate.net |
| CuI / 4-hydroxy-L-proline | Aryl Bromides | Not specified | DMSO | Effective for N-Boc hydrazine coupling. | Not specified | organic-chemistry.org |
Industrial Scale-Up Considerations and Process Intensification
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, efficiency, cost, and environmental impact. Process intensification (PI) is a key strategy in modern chemical manufacturing that aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org This approach is particularly relevant for the production of fine chemicals like hydrazine derivatives. numberanalytics.comresearchgate.net
Key principles of process intensification include reducing equipment size, minimizing reaction steps, and enhancing heat and mass transfer. numberanalytics.com For hydrazine synthesis, which can involve hazardous intermediates and exothermic reactions, these principles are critical. researchgate.net
Continuous Flow Synthesis:
One of the most impactful PI technologies is the shift from traditional batch reactors to continuous flow systems. unito.it Continuous flow reactors, such as microreactors or plug flow reactors (PFRs), offer superior control over reaction parameters. researchgate.net The high surface-area-to-volume ratio in these systems allows for highly efficient heat exchange, mitigating the risks associated with exothermic events common in hydrazine chemistry. researchgate.netresearchgate.net
A continuous flow process for the synthesis of the closely related 2-ethylphenylhydrazine hydrochloride has been successfully developed. researchgate.net This process involves the in-situ generation of the diazonium salt from 2-ethylaniline (B167055), followed by a temperature-programmed reduction in a tandem loop reactor. researchgate.net This approach drastically reduces the total residence time to under 31 minutes and simplifies purification through in-situ extraction of impurities. researchgate.net A similar continuous flow setup, as described in a patent for phenylhydrazine salts, could be adapted for this compound, offering enhanced safety by minimizing the accumulation of unstable diazonium intermediates. google.com
Benefits of Process Intensification for this compound Synthesis:
| Feature | Batch Processing | Continuous Flow Processing (Process Intensification) |
| Safety | Higher risk due to large volumes of hazardous intermediates (e.g., diazonium salts) and potential for thermal runaway. | Inherent safety due to small reactor volumes, minimizing accumulation of unstable compounds and enabling better temperature control. researchgate.net |
| Heat & Mass Transfer | Often limited, leading to non-uniform conditions and potential for side reactions. | Excellent heat and mass transfer, resulting in better reaction control, higher selectivity, and improved yield. researchgate.netunito.it |
| Residence Time | Typically long (hours), leading to larger reactor footprints and lower throughput. | Significantly shorter (minutes), increasing productivity and reducing plant size. researchgate.net |
| Scalability | Scale-up can be complex and non-linear ("scale-up issues"). | Easier scalability through "numbering-up" (running multiple reactors in parallel). researchgate.net |
| Waste Generation | Can generate significant waste streams from side reactions and purification steps. | Often produces less waste due to higher selectivity and potential for integrated purification. researchgate.net |
Purification and Isolation Techniques for High-Purity Material
Achieving high purity is essential for the final this compound product. The choice of purification method depends on the nature of the impurities generated during the synthesis. Common techniques include crystallization, solvent extraction, and chromatography.
Crystallization:
Crystallization is the most common and effective method for purifying phenylhydrazine salts on an industrial scale. A well-established procedure for the analogous phenylhydrazine hydrochloride involves dissolving the crude product in hot water, optionally treating it with activated charcoal to remove colored impurities, and then inducing precipitation by adding concentrated hydrochloric acid and cooling the mixture significantly (e.g., to 0°C). orgsyn.org The common ion effect from the added HCl reduces the solubility of the hydrochloride salt, leading to a higher recovery of pure, often white, crystals. orgsyn.org Controlling the cooling rate is crucial to obtain a desirable crystal size and minimize impurity inclusion.
Solvent Extraction:
Chromatography:
For applications requiring exceptionally high purity, flash column chromatography over a solid support like silica (B1680970) gel can be used. rsc.org While highly effective at separating closely related compounds, this method is generally more expensive and less scalable than crystallization, making it more suitable for laboratory-scale purification or the production of small quantities of high-value material.
Summary of Purification Techniques:
| Technique | Principle | Application | Advantages | Disadvantages | Reference |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Primary method for industrial-scale purification. | Cost-effective, scalable, yields high-purity crystalline product. | Can lead to product loss in the mother liquor. | orgsyn.org |
| Solvent Extraction | Differential partitioning of the product and impurities between two immiscible liquid phases. | Product isolation and removal of specific impurities. | Can be integrated into a continuous process, efficient for separating by polarity. | Requires large volumes of solvents, which may need recovery/recycling. | researchgate.netmdpi.com |
| Column Chromatography | Differential adsorption/partitioning of components on a stationary phase. | High-purity applications, removal of structurally similar impurities. | Excellent separation power, high purity achievable. | Expensive, solvent-intensive, difficult to scale up. | rsc.org |
Reactivity and Mechanistic Investigations of 3 Ethylphenyl Hydrazine Hydrochloride
Fundamental Chemical Transformations Involving the Hydrazine (B178648) Moiety
The hydrazine group is a potent nucleophile and a redox-active center, which governs a significant portion of the reactivity of (3-ethylphenyl)hydrazine (B3371165) hydrochloride.
One of the most fundamental reactions of the hydrazine moiety is its condensation with carbonyl compounds. (3-Ethylphenyl)hydrazine readily reacts with aldehydes and ketones to form the corresponding (3-ethylphenyl)hydrazones. byjus.comtestbook.com This reaction is typically the initial step in more complex transformations, such as the Fischer indole (B1671886) synthesis. byjus.comwikipedia.org The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.
The hydrazine functional group can also undergo oxidation-reduction reactions. The synthesis of (3-ethylphenyl)hydrazine itself often involves the reduction of a diazonium salt derived from 3-ethylaniline (B1664132). researchgate.netresearchgate.net In a typical procedure, 3-ethylaniline is diazotized using sodium nitrite (B80452) and a strong acid, and the resulting diazonium salt is then reduced, for instance with sodium sulfite (B76179), to yield the target hydrazine. researchgate.netresearchgate.net Conversely, the hydrazine moiety can be oxidized. Phenylhydrazines are known to interact with systems like cytochrome P-450 in oxidation reactions that can generate free radicals. who.int
As a basic compound, the hydrazine moiety readily forms salts with acids. The commercially available form is typically the hydrochloride salt, which improves its stability and handling. biosynth.comsigmaaldrich.com The free base can be generated in situ or by treatment with a suitable base.
Reactions on the Ethylphenyl Aromatic Ring System
The ethylphenyl ring of (3-ethylphenyl)hydrazine is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the two substituents already present: the ethyl group and the hydrazino group (-NHNH2). Both the ethyl group and the hydrazino group are activating, ortho-, para-directors. youtube.com The hydrazino group is generally a stronger activating group than the ethyl group. Therefore, electrophilic substitution would be expected to occur predominantly at the positions ortho and para to the hydrazino group (positions 2, 4, and 6). Steric hindrance from the adjacent ethyl group at position 3 may influence the regioselectivity, potentially favoring substitution at positions 2 and 6 over position 4.
In addition to classical electrophilic substitutions, modern cross-coupling methods can be applied. Phenylhydrazines can serve as initiators in base-promoted homolytic aromatic substitution (BHAS) for the direct arylation of arenes. nih.gov This type of reaction involves the formation of aryl radicals from the phenylhydrazine (B124118), which then add to another aromatic system, offering a pathway to biaryl compounds. nih.gov
Heterocyclic Ring Formation Reactions Utilizing (3-Ethylphenyl)hydrazine Hydrochloride
This compound is a key building block for synthesizing various nitrogen-containing heterocyclic compounds, most notably indoles and pyrazoles.
Fischer Indole Synthesis: This is one of the most important applications of arylhydrazines. byjus.com The reaction involves heating the arylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst, which can be a Brønsted acid (like HCl, H2SO4) or a Lewis acid (like ZnCl2, BF3). testbook.comwikipedia.orgnih.gov The reaction cyclizes the initially formed (3-ethylphenyl)hydrazone to produce a substituted indole. byjus.com For (3-ethylphenyl)hydrazine, this reaction leads to the formation of 4- and/or 6-ethylindoles, depending on the structure of the carbonyl partner and the reaction conditions. A notable application is the synthesis of 7-ethyltryptophol from (3-ethylphenyl)hydrazine and 2,3-dihydrofuran (B140613) (DHF) under continuous flow conditions. amazonaws.com
| Carbonyl Reactant | Catalyst/Solvent | Product | Reference |
| 2,3-Dihydrofuran (DHF) | MeOH/H₂O, 150 °C | 7-Ethyltryptophol | amazonaws.com |
| Isopropyl methyl ketone | Acetic Acid/HCl | 2,3,3,6-Tetramethyl-3H-indole | nih.gov |
| Cyclohexanone | Glacial Acetic Acid | 6-Ethyl-1,2,3,4-tetrahydrocarbazole | echemcom.com |
| General Ketone (R¹-CO-R²) | Acid Catalyst | 2,3-Disubstituted-6-ethylindole | byjus.com |
Pyrazole Synthesis: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.orgnih.gov this compound can react with various 1,3-diketones, β-ketoesters, or α,β-unsaturated ketones to yield 1-(3-ethylphenyl)-substituted pyrazoles. organic-chemistry.orgnih.gov The reaction with a symmetric 1,3-diketone like acetylacetone (B45752) (2,4-pentanedione) would yield 1-(3-ethylphenyl)-3,5-dimethylpyrazole. When an unsymmetrical diketone is used, a mixture of regioisomers can be formed, although reaction conditions can be tuned to favor one isomer. nih.gov
| 1,3-Dicarbonyl/Equivalent | Product | Reference |
| Acetylacetone | 1-(3-Ethylphenyl)-3,5-dimethylpyrazole | organic-chemistry.orgnih.gov |
| Ethyl acetoacetate | 1-(3-Ethylphenyl)-3-methyl-5-pyrazolone | researchgate.netijtsrd.com |
| α,β-Unsaturated Ketone (Chalcone) | 1-(3-Ethylphenyl)-3,5-diaryl-2-pyrazoline (oxidized to pyrazole) | nih.gov |
| Diethyl oxalate (B1200264) & Ketone (in situ) | 1-(3-Ethylphenyl)-3,4,5-trisubstituted pyrazole | nih.gov |
Mechanistic Elucidation of Key Chemical Reactions
The mechanism of the Fischer indole synthesis has been studied extensively and provides insight into the reactivity of this compound. byjus.comwikipedia.org The accepted mechanism, first proposed by Robinson, involves several key steps: nih.gov
Hydrazone Formation: (3-Ethylphenyl)hydrazine reacts with a ketone or aldehyde to form the corresponding (3-ethylphenyl)hydrazone. testbook.comwikipedia.org
Tautomerization: The hydrazone tautomerizes to its enamine form (also called an ene-hydrazine). wikipedia.orgnih.gov This step is crucial for the subsequent rearrangement.
byjus.combyjus.com-Sigmatropic Rearrangement: After protonation of the enamine, the molecule undergoes a concerted, acid-catalyzed byjus.combyjus.com-sigmatropic rearrangement. byjus.comnih.gov This is the key bond-forming step where a new C-C bond is created between the aromatic ring and the former carbonyl carbon, while the weak N-N bond is cleaved. byjus.com
Cyclization and Elimination: The resulting di-imine intermediate rearomatizes. The nucleophilic amino group then attacks one of the imine carbons to form a five-membered aminoindoline ring. byjus.com Finally, a molecule of ammonia (B1221849) is eliminated under acidic catalysis, leading to the formation of the stable, aromatic indole ring. wikipedia.orgnih.gov
Isotopic labeling studies have confirmed that the N1 nitrogen atom (the one directly attached to the phenyl ring) of the starting hydrazine is incorporated into the final indole ring. wikipedia.orgnih.gov
Stereochemical Aspects in Derivative Formation
The stereochemical outcomes of reactions involving this compound become important when chiral molecules are used as reactants or produced as products.
If (3-ethylphenyl)hydrazine reacts with a chiral, non-racemic ketone or aldehyde in the Fischer indole synthesis, the resulting indole product will contain at least one stereocenter. The reaction would likely produce a mixture of diastereomers, as the existing stereocenter in the carbonyl compound can influence the formation of the new stereocenter at the C3 position of the indole ring. The diastereomeric ratio would depend on the degree of stereocontrol exerted during the cyclization steps.
Furthermore, while (3-ethylphenyl)hydrazine itself is achiral, it is possible to synthesize chiral hydrazine derivatives. google.com The resolution of racemic hydrazine mixtures can be achieved by forming diastereomeric salts with a chiral acid, such as dibenzoyl-L-tartaric acid. google.com These resolved chiral hydrazines can then be used in stereoselective syntheses to produce enantiomerically enriched products. Although specific examples involving (3-ethylphenyl)hydrazine are not prevalent in the literature, these principles of stereochemistry are broadly applicable to its reactions.
Applications in Medicinal Chemistry and Pharmaceutical Research
Role as a Key Synthetic Intermediate in Drug Discovery
(3-Ethylphenyl)hydrazine (B3371165) hydrochloride serves as a crucial building block in the synthesis of complex organic molecules designed for therapeutic use. Its utility is primarily centered on its reactive hydrazine (B178648) moiety, which can readily participate in cyclization and condensation reactions to form stable heterocyclic ring systems. These heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals due to their ability to interact with biological targets with high specificity.
One of the most prominent applications of phenylhydrazine (B124118) derivatives is in the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, which are core structures in many pharmaceutical agents. ncats.io Beyond indoles, (3-Ethylphenyl)hydrazine hydrochloride is instrumental in constructing other important heterocyclic systems. For instance, it is a key precursor in the synthesis of substituted quinazolinones. nih.govresearchgate.net Research has shown that reacting 2-hydrazino-3-(3-ethylphenyl)-3H-quinazolin-4-one, derived from the title compound, with various aldehydes and ketones yields a library of new chemical entities with potential therapeutic value. nih.gov
The industrial and research applications of phenylhydrazine salts, including this compound, are significant enough that processes for their continuous flow synthesis have been developed. google.com This highlights their importance as intermediates in the large-scale production of active pharmaceutical ingredients. The hydrochloride salt form enhances the compound's stability and handling properties, making it a preferred choice in synthetic protocols. biosynth.comsigmaaldrich.com The synthesis of related compounds, such as 2-ethylphenylhydrazine hydrochloride, as intermediates for established drugs further underscores the importance of this class of molecules in the pharmaceutical industry. researchgate.net
Development of Novel Therapeutic Agents Deriving from this compound
The structural framework of this compound has been incorporated into a variety of novel compounds, leading to the discovery of promising candidates across several therapeutic areas.
The search for new antibacterial agents to combat resistant pathogens is a global health priority. Hydrazide derivatives and their related heterocyclic structures have shown considerable promise in this area. A patent has identified hydrazide derivatives, including a compound closely related to this compound, for their potential use as antibacterial agents specifically targeting the challenging pathogen Acinetobacter baumannii. google.com
Further research into heterocyclic systems that can be synthesized from hydrazine precursors supports this direction. For example, quinazolinone-hydrazone derivatives have been synthesized and evaluated for their antimicrobial properties. These studies provide minimum inhibitory concentration (MIC) data against a panel of bacteria, demonstrating the potential of these scaffolds. mdpi.com The data below illustrates the activity of some quinazolin-hydrazone derivatives, a class of compounds accessible from hydrazine intermediates.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Representative Quinazolin-Hydrazone Derivatives
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
|---|---|---|---|---|
| 4a | 125 | 125 | 250 | 500 |
| 4c | 62.5 | 62.5 | 125 | 250 |
| 4d | 62.5 | 31.25 | 62.5 | 125 |
| 4f | 31.25 | 15.63 | 31.25 | 62.5 |
| Amoxicillin | 15.63 | 31.25 | 15.63 | 62.5 |
Data sourced from a study on 2-(2-ethylidene-hydrazinyl)quinazolin-4(3H)-one derivatives. mdpi.com
Similarly, studies on phenylhydrazone derivatives have confirmed their potential as antimicrobial agents, encouraging further exploration of compounds derived from starting materials like this compound. preprints.org
Phenylhydrazine derivatives are recognized as useful starting materials for the synthesis of potential drugs for diabetes. nih.gov Research has focused on creating molecules that can inhibit key enzymes involved in glucose metabolism and the complications of diabetes. One such area of investigation involves hydrazine-clubbed thiazole (B1198619) derivatives, which have shown potent inhibitory activity against aldose reductase (AR), α-glucosidase, and α-amylase. nih.gov While these specific derivatives were not synthesized using the 3-ethylphenyl moiety, the results establish a strong rationale for designing analogous compounds from this compound. The inhibitory constants (Kᵢ) and IC₅₀ values for these hydrazine-thiazole derivatives against key diabetic enzyme targets are detailed below.
Table 2: Inhibitory Activity of Hydrazine-Thiazole Derivatives Against Diabetes-Related Enzymes
| Compound | Aldose Reductase (AR) Kᵢ (nM) | α-Glucosidase (α-GLY) Kᵢ (µM) | α-Amylase (α-AMY) IC₅₀ (µM) |
|---|---|---|---|
| 3a | 10.36 ± 0.84 | 4.89 ± 0.05 | 11.06 |
| 3c | 5.47 ± 0.53 | 1.76 ± 0.01 | 15.21 |
| 3g | 15.82 ± 1.01 | 10.37 ± 0.09 | 4.94 |
| 3j | 23.89 ± 1.46 | 24.81 ± 0.15 | 28.17 |
| Epalrestat (Std.) | 34.53 ± 2.52 | - | - |
| Acarbose (Std.) | - | 23.53 ± 2.72 | 48.17 ± 2.34 |
Data sourced from a study on hydrazine clubbed thiazole derivatives. nih.gov
These findings suggest that the incorporation of a (3-Ethylphenyl)hydrazine scaffold into similar thiazole structures could yield novel and effective antidiabetic agents. nih.gov
The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of this compound have shown significant potential in this area. Research has demonstrated that quinazolin-4(3H)-one derivatives, which can be synthesized from hydrazine precursors, exhibit excellent cytotoxicity and function as inhibitors of multiple tyrosine kinases involved in cancer progression. nih.gov
Studies on quinazolinone hydrazides have identified compounds with potent inhibitory activity against cancer cell lines such as breast cancer (MCF-7) and ovarian cancer (A2780). nih.gov Further investigations into quinazolinone hydrazide triazole derivatives revealed compounds with significant antiproliferative effects against lung cancer (EBC-1), glioblastoma (U-87MG), and colon cancer (HT-29) cells by inhibiting key receptor tyrosine kinases like MET, AXL, and VEGFR. frontiersin.org
Table 3: Antiproliferative Activity (IC₅₀, µM) of a Lead Quinazolinone Hydrazide Derivative (CM9)
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| EBC-1 | Lung Cancer (MET amplified) | 8.6 |
| A549 | Lung Cancer | >50 |
| HT-29 | Colon Cancer | 24.6 |
| U-87MG | Glioblastoma | 18.4 |
Data sourced from a study on quinazolinone hydrazide triazole derivatives as MET kinase inhibitors. frontiersin.org
Other research has explored simpler anticancer agents derived from the condensation of phenyl hydrazine with various aldehydes, yielding compounds with cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines. scirp.orgresearchgate.net The broad spectrum of anticancer activity demonstrated by these diverse derivatives highlights the value of the (3-Ethylphenyl)hydrazine scaffold in designing new antineoplastic drugs. nih.govmdpi.com
Hydrazine derivatives are key components in the synthesis of heterocyclic systems with demonstrated antiviral properties. For example, 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, which can be synthesized from benzoic acid hydrazide intermediates, have been evaluated for their activity against significant human pathogens like Japanese encephalitis virus (JEV) and herpes simplex virus-1 (HSV-1). nih.gov The structural similarity of the precursors to derivatives of (3-Ethylphenyl)hydrazine suggests a promising avenue for new antiviral drug design.
Table 4: Antiviral Activity of Representative Triazolo-Thiadiazine Derivatives
| Compound | Virus | % Protection |
|---|---|---|
| 6a | JEV | 40 |
| 6a | HSV-1 | 25 |
| 6c | JEV | 60 |
| 6c | HSV-1 | 45 |
| 6d | JEV | 55 |
| 6d | HSV-1 | 30 |
Data sourced from a study on 5-[(3′-aralkyl amido/imidoalkyl) phenyl]-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. nih.gov
Furthermore, another class of compounds, 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides, has shown potent inhibitory activity against the Yellow Fever Virus (YFV), with some derivatives exhibiting effective concentrations (EC₉₀) in the low microgram per milliliter range. nuph.edu.ua These findings collectively indicate that the this compound core can be used to generate novel candidates for antiviral therapy. rsc.org
Hydrazine-containing compounds have a long history in the treatment of hypertension, with hydralazine (B1673433) being a well-known example. Modern research continues to explore new derivatives with improved efficacy and safety profiles. Studies on 2-aryl-5-hydrazino-1,3,4-thiadiazoles found that the 2-ethylphenyl derivative was among the most potent antihypertensive agents in the series, acting as a direct relaxant on vascular smooth muscle. nih.gov This provides a strong rationale for investigating the corresponding 3-ethylphenyl isomer.
Other heterocyclic systems derived from hydrazine precursors have also shown significant promise. A series of 3-hydrazino-5-phenyl-1,2,4-triazines were evaluated in spontaneously hypertensive rats, with several compounds demonstrating notable activity. nih.gov Similarly, novel pyridazine (B1198779) and pyrimidine (B1678525) derivatives incorporating hydrazine or hydrazone moieties have been synthesized and shown to effectively lower arterial blood pressure in animal models. researchgate.netresearchgate.net
Table 5: Antihypertensive Activity of a Representative Pyridazine Derivative (4e)
| Treatment | Mean Arterial Blood Pressure (MABP) (mm Hg) | % Fall in MABP |
|---|---|---|
| Control | 162.31 ± 5.12 | - |
| Propranolol (Std.) | 95.12 ± 4.68 | 41.40 |
| Compound 4e | 94.41 ± 7.32 | 41.84 |
Data sourced from a study on substituted pyridazine derivatives. researchgate.net
The consistent antihypertensive activity observed across these varied heterocyclic scaffolds underscores the potential of this compound as a starting point for the discovery of new cardiovascular drugs.
Other Pharmacologically Active Derivatives
The (3-Ethylphenyl)hydrazine moiety serves as a versatile starting material for synthesizing a variety of heterocyclic compounds with potential therapeutic value. Beyond its primary applications, researchers have successfully developed derivatives exhibiting a range of pharmacological activities.
A notable class of derivatives are the 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones. These compounds have been synthesized by reacting 2-hydrazino-3-(3-ethylphenyl)-3H-quinazolin-4-one with various aldehydes and ketones. nih.gov Subsequent pharmacological screening identified these derivatives as a new class of analgesic and anti-inflammatory agents. nih.gov Specifically, certain derivatives showed moderate potency when compared to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium, while also exhibiting a reduced potential for ulcer formation compared to aspirin. nih.gov
While the focus of specific studies on (3-Ethylphenyl)hydrazine has been on analgesic and anti-inflammatory actions, the broader class of hydrazine and hydrazone derivatives is known to possess a wide spectrum of biological activities. These include antimicrobial, anticonvulsant, anticancer, anti-HIV, and antitubercular properties, highlighting the vast therapeutic potential held within this chemical class. nih.govnih.gov For instance, various phenylhydrazine derivatives have been investigated for their antifungal and cytotoxic activities against cancer cell lines. researchgate.netnih.gov This suggests that the (3-Ethylphenyl)hydrazine scaffold remains a promising candidate for broader screening and derivatization to explore other potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies of (3-Ethylphenyl)hydrazine Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. For derivatives of (3-Ethylphenyl)hydrazine, SAR analyses have provided key insights into the structural features necessary for their biological activity.
In a study focused on 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives, a clear SAR was established for their analgesic and anti-inflammatory effects. nih.gov The core structure consists of the (3-Ethylphenyl) group at position 3 of the quinazolinone ring, with variability introduced at the hydrazino side chain (position 2) by condensing it with different aldehydes and ketones.
The research demonstrated that the nature of the substituent on the hydrazone moiety significantly influences pharmacological activity. The study identified two standout compounds:
2-(N'-3-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one (AS2) emerged as the most active analgesic agent in the series. nih.gov
2-(N'-2-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one (AS3) was identified as the most potent anti-inflammatory agent. nih.gov
This indicates that subtle changes in the substitution pattern on the pentylidene group can differentiate between analgesic and anti-inflammatory potency. The study of various substitutions (detailed in the table below) allows for a rational approach to designing more effective molecules. For instance, the position of the double bond in the pentylidene side chain appears critical in tuning the desired activity.
| Compound | Substituent at Hydrazino Group | Primary Activity | Key Finding |
|---|---|---|---|
| AS2 | 3-Pentylidene | Analgesic | Most potent analgesic in the series. nih.gov |
| AS3 | 2-Pentylidene | Anti-inflammatory | Most potent anti-inflammatory in the series. nih.gov |
| Other Analogs | Various other aldehyde/ketone-derived groups | Analgesic / Anti-inflammatory | Generally showed moderate activity compared to standards, with low ulcerogenic potential. nih.gov |
Mechanism of Action Studies of (3-Ethylphenyl)hydrazine and its Derivatives
Understanding the mechanism of action is fundamental to drug development. For the anti-inflammatory and analgesic derivatives of (3-Ethylphenyl)hydrazine, particularly the quinazolinone series, the proposed mechanism centers on the inhibition of cyclooxygenase (COX) enzymes. nih.gov
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. uobaghdad.edu.iq Many established NSAIDs, such as diclofenac and celecoxib, exert their effects by inhibiting these enzymes. nih.gov Research on various 2,3-disubstituted 4(3H)-quinazolinone derivatives, which are structurally analogous to the compounds derived from (3-Ethylphenyl)hydrazine, has shown that these molecules can act as potent and selective inhibitors of COX-2. nih.gov
Selective inhibition of COX-2 is a highly desirable trait for an anti-inflammatory drug, as the COX-1 isoform is involved in maintaining the protective lining of the gastrointestinal tract. Inhibition of COX-1 is associated with the gastric side effects commonly seen with older, non-selective NSAIDs. uobaghdad.edu.iq The observation that the 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives have low ulcerogenic potential further supports the hypothesis that their mechanism of action may involve a preferential inhibition of the COX-2 enzyme. nih.gov Molecular docking studies on similar quinazolinone compounds have visualized how these molecules fit into the active site of the COX-2 enzyme, further validating this proposed mechanism. nih.gov
Computational Drug Design and Virtual Screening Applications
Computational methods are integral to modern drug discovery, enabling the rapid screening of vast virtual libraries of compounds and the rational design of new molecules. The (3-Ethylphenyl)hydrazine scaffold is well-suited for such in silico approaches.
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. For derivatives of (3-Ethylphenyl)hydrazine, docking studies can be employed to investigate and predict their interaction with target enzymes like COX-1 and COX-2. nih.gov For example, studies on phenylhydrazine derivatives of piperidones have successfully used molecular docking to predict binding potency against cancer targets like dihydrofolate reductase, with results showing significant binding scores and specific hydrogen bond interactions. asianpubs.orgresearchgate.net Similarly, docking studies on quinazolinone derivatives have elucidated the structural basis for their selective binding to the COX-2 active site. nih.gov
These computational models can guide the synthetic chemistry process. By screening virtual libraries of (3-Ethylphenyl)hydrazine derivatives, researchers can prioritize compounds that are predicted to have the highest affinity and selectivity for a target of interest. This approach saves significant time and resources by focusing laboratory efforts on the most promising candidates. Furthermore, computational tools can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities early in the drug discovery pipeline. nih.govnih.gov
Pan-Assay Interference Compounds (PAINS) and Structural Alert Analysis in Drug Discovery
In high-throughput screening (HTS), some compounds, known as Pan-Assay Interference Compounds (PAINS), can appear as "hits" in numerous assays through non-specific activity or assay artifacts, rather than by specifically interacting with the drug target. drughunter.com Identifying and flagging these promiscuous molecules is a critical step in triaging HTS results to avoid wasting resources on false positives.
The hydrazine (R-NH-NH2) and hydrazone (R2C=N-NH-R') functionalities, which are central to the chemistry of (3-Ethylphenyl)hydrazine and its derivatives, are recognized structural alerts that can be associated with PAINS behavior. longdom.orgbris.ac.uk Hydrazine-containing compounds can be flagged for several reasons:
Reactivity: The hydrazine moiety can be chemically reactive, potentially forming covalent bonds with proteins in a non-specific manner.
Redox Activity: These compounds can participate in redox cycling, generating reactive oxygen species like hydrogen peroxide, which can disrupt assay readouts. drughunter.com
Chelation: Hydrazones, particularly hydroxyphenyl hydrazones, are known for their ability to chelate metal ions. longdom.org If an assay relies on metal cofactors, such chelation can lead to apparent inhibition, which is an artifact of the compound sequestering the metal rather than acting on the target protein.
Therefore, while derivatives of (3-Ethylphenyl)hydrazine show promising and specific biological activity in targeted studies, the core scaffold contains a structural alert. nih.gov This does not invalidate the compounds, but it mandates that they be evaluated with extra rigor. Any hits emerging from large-scale screening campaigns should be subjected to a battery of secondary assays and counter-screens to confirm that their activity is genuine and target-specific, and not a result of assay interference. drughunter.com
Applications in Agrochemical and Materials Science Research
Utilization in Agrochemical Synthesis
Insecticides
No specific insecticides derived directly from (3-Ethylphenyl)hydrazine (B3371165) hydrochloride were identified in the reviewed literature.
Bactericides
While phenylhydrazone derivatives, in general, have been investigated for their antibacterial properties, research specifically employing (3-Ethylphenyl)hydrazine hydrochloride for bactericide synthesis is not documented. preprints.org
Herbicides
Similarly, there is a lack of specific literature linking this compound to the development of herbicidal compounds.
Role in Polymer Chemistry and Advanced Materials
The potential for substituted phenylhydrazines in materials science is noted in patent literature, but specific research on this compound is limited. google.comjustia.com
Fuel Industry Applications
No detailed studies or patents were found that describe a specific role or application of this compound within the fuel industry.
Charge Transport Materials Development
The development of organic electronic materials often involves complex heterocyclic molecules. researchgate.net While substituted phenylhydrazines are listed as potentially useful in creating charge transport materials, there is no specific research available that demonstrates the use of this compound as a precursor or component in such materials. google.comjustia.com
Polymer Precursors and Modifiers
This compound is a substituted hydrazine (B178648) derivative that holds potential as a building block in the synthesis of novel polymers and as a modifying agent for existing polymeric materials. While specific, in-depth research focusing exclusively on the polymerization of this compound is limited in publicly available literature, its chemical structure suggests several avenues for its application in materials science. The presence of the reactive hydrazine group, combined with the ethylphenyl moiety, allows for its incorporation into polymer backbones or as a pendant group, influencing the final properties of the material.
The primary route through which this compound can be utilized as a polymer precursor is via polycondensation reactions. Hydrazine and its derivatives are known to react with dicarbonyl compounds, such as dialdehydes and diketones, to form polyhydrazones, a class of polymers containing the (-C=N-N=C-) linkage in their backbone. This reaction proceeds through the nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons, followed by the elimination of water. The resulting polyhydrazones are often characterized by their high thermal stability, mechanical strength, and, in some cases, electro-optical properties.
In the context of polymer modification, this compound can be grafted onto existing polymers that contain reactive carbonyl or halide groups. This modification can be used to introduce the specific functionalities of the hydrazine and the ethylphenyl group onto the polymer surface or throughout its bulk. Such modifications can alter the surface energy, adhesion properties, and chemical reactivity of the original polymer.
While detailed experimental data on polymers derived specifically from this compound is not extensively documented, the general principles of hydrazine-based polymer chemistry provide a strong foundation for its potential applications. Patents related to the synthesis of substituted phenylhydrazines mention their broad applicability in the polymer industry, suggesting their role as intermediates in the production of specialized polymeric materials. google.comjustia.com Chemical suppliers also categorize this compound under "Polymer Science Material Building Blocks," indicating its intended use in this field. bldpharm.combldpharm.com
Below is an illustrative table of potential polymer structures that could be synthesized using this compound as a monomer, based on established polycondensation reactions.
| Monomer 1 | Monomer 2 (Example) | Resulting Polymer Structure (Conceptual) | Potential Polymer Properties |
| This compound | Terephthalaldehyde | High thermal stability, rigidity from aromatic rings, potential for enhanced solubility in organic solvents. | |
| This compound | 1,4-Cyclohexanedione | Increased flexibility compared to fully aromatic backbone, good solubility. | |
| This compound | Glutaraldehyde | More flexible aliphatic chain, potentially lower glass transition temperature. |
Advanced Characterization and Analytical Methodologies for 3 Ethylphenyl Hydrazine Hydrochloride
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of (3-Ethylphenyl)hydrazine (B3371165) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups. researchgate.netslideshare.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for mapping the carbon-hydrogen framework. In ¹H NMR, the ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The aromatic protons on the phenyl ring would appear as a complex multiplet pattern in the downfield region. The protons of the hydrazine (B178648) moiety (-NH-NH₂) would present as broad signals, the chemical shifts of which can be influenced by solvent and temperature. ¹³C NMR spectroscopy complements this by identifying all unique carbon environments, from the aliphatic carbons of the ethyl group to the aromatic carbons of the phenyl ring.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretching of the hydrazine group, C-H stretching of the aromatic and aliphatic components, and C=C stretching within the benzene ring. The presence of the hydrochloride salt would also influence the spectra, particularly in the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. researchgate.net The fragmentation pattern observed in the mass spectrum offers further structural confirmation by showing the characteristic cleavage of the molecule, such as the loss of the ethyl group or parts of the hydrazine side chain.
Table 1: Predicted Spectroscopic Data for (3-Ethylphenyl)hydrazine Hydrochloride
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Triplet & Quartet (ethyl group)
|
| ¹³C NMR | - Peaks in aliphatic region (~15, 29 ppm)
|
| FTIR (cm⁻¹) | - 3200-3400 (N-H stretch)
|
| Mass Spec. (m/z) | - Molecular ion peak corresponding to the free base (C₈H₁₂N₂)
|
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of this compound and for separating it from related impurities. researchgate.net These methods are crucial for quality control, ensuring that the compound is free from starting materials, by-products, and positional isomers (e.g., (2-ethylphenyl)hydrazine and (4-ethylphenyl)hydrazine). rasayanjournal.co.in
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common HPLC mode used for the analysis of phenylhydrazine (B124118) derivatives. researchgate.net The separation is typically achieved on a nonpolar stationary phase, such as a C18 or a phenyl-bonded silica (B1680970) column, with a polar mobile phase. rasayanjournal.co.inelementlabsolutions.com The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sielc.com
Method development involves optimizing parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve efficient separation of the target compound from all potential impurities. google.com Phenyl stationary phases can offer unique selectivity for aromatic compounds, including positional isomers, due to potential π-π interactions between the analyte and the stationary phase. elementlabsolutions.com Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance. rasayanjournal.co.in A validated HPLC method can provide precise and accurate quantification of impurities, with detection limits often in the parts-per-million (ppm) range. rasayanjournal.co.in
Table 2: Typical RP-HPLC Parameters for Phenylhydrazine Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) rasayanjournal.co.in or Phenyl-Hexyl |
| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) rasayanjournal.co.insielc.com |
| Flow Rate | 0.6 - 1.2 mL/min rasayanjournal.co.ingoogle.com |
| Column Temp. | 20-30 °C google.com |
| Detection | UV at ~260 nm google.com |
| Injection Vol. | 5 - 20 µL rasayanjournal.co.ingoogle.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This method provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. It also reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding and van der Waals forces.
For this compound, a single-crystal X-ray diffraction study would definitively confirm its structure and stereochemistry. The process begins with the growth of a high-quality single crystal, which can be a challenging and rate-limiting step. nih.gov Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, leading to a detailed model of the crystal structure. In the absence of a suitable single crystal, X-ray powder diffraction (XRPD) can be used to analyze the crystalline form of the bulk material and can help distinguish between different polymorphic forms. researchgate.net
Development of Novel Analytical Assays for Research Applications
The development of novel and highly sensitive analytical assays is crucial for studying the behavior of this compound in various research contexts. Modern analytical approaches focus on improving detection limits, enhancing selectivity, and enabling analysis in complex matrices.
One promising strategy involves chemical derivatization. Hydrazine compounds can react with carbonyl-containing reagents to form stable hydrazone derivatives. researchgate.netnih.gov This reaction can be exploited to introduce a chromophore or fluorophore into the molecule, significantly enhancing its detectability by UV-Visible or fluorescence spectroscopy.
Advanced mass spectrometry techniques are also at the forefront of novel assay development. Methods such as Desorption Atmospheric-Pressure Chemical Ionization (DAPCI) and Direct Analysis in Real Time (DART) allow for the rapid ionization and detection of analytes with minimal sample preparation. techbriefs.com Coupling these ionization sources with high-resolution mass spectrometers enables the sensitive and selective quantification of hydrazine derivatives, even at trace levels. techbriefs.com For instance, hydrazine-based derivatization reagents have been successfully used to improve the detection of specific compounds in biological tissues using MALDI Mass Spectrometry Imaging (MALDI-MSI), a technique that could be adapted for research applications involving this compound. nih.gov
Computational Chemistry and Theoretical Studies of 3 Ethylphenyl Hydrazine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like (3-Ethylphenyl)hydrazine (B3371165) hydrochloride. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's chemical behavior.
By optimizing the geometry of (3-Ethylphenyl)hydrazine hydrochloride at a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, researchers can obtain crucial parameters. imist.ma These parameters include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the hydrazine (B178648) moiety are expected to be electron-rich, making them susceptible to electrophilic attack, a key step in many of its reactions. scialert.net
Table 1: Representative Theoretical Electronic Properties of a Substituted Phenylhydrazine (B124118) Analog (Note: Data is illustrative for a related compound as specific data for this compound is not publicly available.)
| Parameter | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Molecular Modeling and Docking Studies in Drug Design Contexts
(3-Ethylphenyl)hydrazine and its derivatives are of interest in medicinal chemistry due to their structural similarities to known bioactive molecules. Molecular modeling and docking studies are powerful computational tools used to predict how these molecules might interact with biological targets, such as enzymes or receptors. These studies are crucial in the early stages of drug discovery for identifying potential lead compounds. rsc.orgmdpi.com
The process begins with the generation of a 3D model of this compound. This model is then "docked" into the active site of a target protein, which is typically obtained from a protein data bank. Docking algorithms simulate the binding process, exploring various orientations and conformations of the ligand within the binding site to find the most stable complex. The stability of this complex is often evaluated using a scoring function, which estimates the binding affinity. A lower binding energy generally indicates a more favorable interaction. mdpi.com
These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. For example, the hydrazine moiety can act as a hydrogen bond donor and acceptor, while the phenyl ring can engage in hydrophobic and pi-pi interactions. Understanding these interactions can guide the design of more potent and selective inhibitors. While specific docking studies for this compound are not widely published, studies on similar hydrazine-based small molecules have shown their potential as inhibitors for various enzymes. rsc.org
Table 2: Illustrative Molecular Docking Results for a Hydrazine Derivative with a Target Protein (Note: Data is hypothetical and for illustrative purposes only.)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase X | -7.5 | Lys72, Glu91, Leu148 |
| Protease Y | -6.8 | Asp25, Gly27, Ile50 |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For this compound, this includes studying its role in well-known reactions like the Fischer indole (B1671886) synthesis. researchgate.netstackexchange.com
By modeling the reaction pathway, researchers can identify intermediates, transition states, and the energy barriers associated with each step of the reaction. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods can calculate the geometry and energy of these transient species. stackexchange.com
Table 3: Example of Calculated Activation Energies for a Reaction Step of a Phenylhydrazine Derivative (Note: Data is illustrative and not specific to this compound.)
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Tautomerization | 0.0 | 25.4 | 25.4 |
| Sigmatropic Rearrangement | 12.1 | 35.8 | 23.7 |
Prediction of Spectroscopic Properties
Computational methods are also employed to predict various spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can provide valuable information about its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. By comparing the calculated spectrum with the experimental one, researchers can assign specific absorption bands to the vibrational modes of the molecule, such as the N-H stretches of the hydrazine group or the C-H stretches of the ethyl and phenyl groups. mdpi.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts can be correlated with experimental data to aid in the structural elucidation of the compound and its derivatives. mdpi.comacs.org
Time-dependent DFT (TD-DFT) is used to predict electronic transitions and, consequently, the UV-Vis absorption spectrum. nih.gov The calculated maximum absorption wavelength (λmax) can be compared with experimental measurements to understand the electronic structure and the nature of the electronic transitions.
Table 4: Predicted Spectroscopic Data for a Phenylhydrazine Analog (Note: Data is illustrative and based on general knowledge of similar compounds.)
| Spectroscopic Technique | Predicted Feature | Assignment |
|---|---|---|
| IR | ~3300 cm⁻¹ | N-H stretching |
| ¹H NMR | ~7.0-7.5 ppm | Aromatic protons |
| ¹³C NMR | ~140-150 ppm | Aromatic C-N |
| UV-Vis (λmax) | ~280 nm | π → π* transition |
Environmental and Safety Considerations in the Synthesis and Handling of 3 Ethylphenyl Hydrazine Hydrochloride
Mitigation of Environmental Pollution from Production Processes
Efforts to reduce the environmental footprint of (3-Ethylphenyl)hydrazine (B3371165) hydrochloride production focus on green chemistry principles, particularly in the core synthesis steps. Traditional methods for synthesizing substituted phenylhydrazines have often relied on reagents that are harmful to the environment. google.com
One significant area of improvement is the replacement of toxic reducing agents. For instance, the use of stannous chloride in the reduction of the diazonium salt intermediate is effective but introduces tin-containing waste streams that are toxic and costly to treat. google.com Research has demonstrated the viability of more environmentally benign reduction systems. These include catalytic hydrogenation and the use of formic acid or its derivatives, which are considered greener alternatives. google.com Another approach involves using a sodium sulfite (B76179) and sulfuric acid system, which has been shown to be a clean, high-yielding, and operationally simple method. scribd.com
Another key strategy for pollution mitigation is the adoption of advanced manufacturing technologies. Continuous flow chemistry, particularly through the use of microreactors, offers substantial environmental benefits over traditional batch processing. numberanalytics.comresearchgate.net This technology allows for:
Reduced Waste Generation: Precise control over reaction conditions minimizes the formation of by-products. numberanalytics.com
Energy Efficiency: Enhanced heat and mass transfer lead to lower energy consumption. researchgate.net
Solvent Minimization: Continuous processes can often be run with less solvent, reducing volatile organic compound (VOC) emissions.
Furthermore, innovative approaches to by-product management can turn waste into value. For example, nitrogen dioxide (NO₂), a gaseous by-product from diazotization reactions, can be captured and reused as a reagent in subsequent diazotization steps, reducing emissions and improving atom economy. chemistryviews.org
Management of Process Waste and By-products
The synthesis of (3-Ethylphenyl)hydrazine hydrochloride generates a significant volume of wastewater, typically around 10 tons for every ton of product. mdpi.com This effluent is highly acidic and contains residual product, ammonium (B1175870) salts, and various organic pollutants, making it toxic and requiring comprehensive treatment before discharge. mdpi.commdpi.com
Effective waste management strategies focus on both detoxification and resource recovery. A multi-step treatment process has been developed and proven effective at both laboratory and pilot scales: mdpi.com
Neutralization and Sulphate Removal: The acidic wastewater is first neutralized. Using lime milk (calcium hydroxide) can precipitate sulfate (B86663) ions as calcium sulfate dihydrate (gypsum), a saleable by-product. mdpi.com Alternatively, using liquid ammonia (B1221849) neutralizes the acid and converts the various ammonium salts into a mixture that can be repurposed as a raw material for compound fertilizers. mdpi.com
Ammonia Recovery: After extraction, the remaining aqueous phase (raffinate) can be heated to evaporate ammonia. The recovered ammonia can be absorbed in water to form ammonia liquor, which can then be reused as a raw material in the production process. mdpi.com
This integrated approach to waste management demonstrates a circular economy model within the chemical production process, minimizing environmental pollution while maximizing resource utilization. mdpi.commdpi.com
Process Safety Protocols and Risk Assessment in Industrial and Laboratory Synthesis
The synthesis of this compound involves significant safety hazards, primarily associated with the diazotization step. Aromatic diazonium salts are notoriously unstable and can be explosive, sensitive to shock, friction, and heat. researchgate.net The decomposition of these intermediates generates nitrogen gas, which can lead to a rapid pressure buildup in a closed system, posing a severe explosion risk. researchgate.netresearchgate.net
A thorough risk assessment is critical before conducting any synthesis. Key safety considerations for the diazotization process include:
Strict Temperature Control: The reaction must be maintained at low temperatures, typically below 5°C, to ensure the stability of the diazonium salt. researchgate.net
Stoichiometric Control: Using only the required amount of sodium nitrite (B80452) and neutralizing any excess nitrous acid is crucial to prevent side reactions and instability. researchgate.net
Venting: Reactions must be conducted in a system that allows for the safe venting of generated gases. researchgate.net
Modern process safety strategies increasingly favor inherently safer designs that minimize the potential for hazardous incidents. The use of continuous flow chemistry is a prime example. By conducting the reaction in a microreactor, the volume of the unstable diazonium intermediate present at any given time is drastically reduced, which significantly mitigates the risk of a thermal runaway or explosion. numberanalytics.comresearchgate.netresearchgate.net This approach avoids the accumulation of large quantities of hazardous materials, a major drawback of traditional batch reactors. researchgate.netresearchgate.net
The choice of reagents also plays a role in process safety. Substituting traditional sodium nitrite with reagents like tert-butyl nitrite (TBN) can improve the safety profile, as TBN is less explosive and allows the reaction to be run safely at higher temperatures. researchgate.net
Beyond the synthesis itself, handling the final product and related compounds requires strict adherence to safety protocols. This compound and its parent compound, phenylhydrazine (B124118), are toxic and can be absorbed through the skin. who.intchemscene.com Standard laboratory and industrial hygiene practices are essential.
Table 1: Personal Protective Equipment (PPE) for Handling Hydrazine (B178648) Compounds
| PPE Category | Required Equipment | Purpose |
|---|---|---|
| Eye Protection | Safety glasses with side shields or goggles; Face shield for highly corrosive or toxic substances. environmentclearance.nic.in | Protects eyes from splashes and contact with the chemical. environmentclearance.nic.in |
| Hand Protection | Impermeable gloves. chemscene.com | Prevents skin contact and absorption of the toxic chemical. chemscene.com |
| Body Protection | Lab coat; Protective clothing. environmentclearance.nic.inchemscene.com | Protects skin from contamination. environmentclearance.nic.inchemscene.com |
| Respiratory | Use in a properly functioning fume hood; NIOSH/MSHA-approved respirator if exposure limits are exceeded. chemscene.comorganic-chemistry.org | Prevents inhalation of dust or vapors. chemscene.comorganic-chemistry.org |
Regulatory Frameworks and Compliance for Chemical Production
The manufacturing of this compound falls under various environmental and occupational safety regulations due to the hazardous nature of hydrazines. While specific regulations for this exact compound may not be listed, it is governed by the rules applied to the broader class of hydrazines and hazardous chemicals. who.intorgsyn.org
In the United States, several federal agencies establish and enforce these regulations:
Environmental Protection Agency (EPA): The EPA regulates the disposal of chemical waste. Hydrazine and its derivatives are classified as hazardous wastes under the Resource Conservation and Recovery Act (RCRA), meaning their treatment, storage, and disposal are subject to strict controls. mdpi.com The EPA also sets limits on emissions to air and water under the Clean Air Act and Clean Water Act, respectively. mdpi.com
Occupational Safety and Health Administration (OSHA): OSHA sets legally enforceable Permissible Exposure Limits (PELs) to protect workers from the health effects of exposure to hazardous chemicals. scribd.com For example, the PEL for the related compound phenylhydrazine is 5 ppm averaged over an 8-hour workshift. environmentclearance.nic.in OSHA also mandates that employers provide a safe workplace, which includes implementing safety procedures, providing appropriate PPE, and communicating chemical hazards to employees. mdpi.com
National Institute for Occupational Safety and Health (NIOSH): NIOSH provides Recommended Exposure Limits (RELs), which are often more stringent than OSHA's PELs. For phenylhydrazine, the REL is 0.14 ppm. environmentclearance.nic.in While not legally binding, these recommendations represent best practices for worker safety. scribd.com
Table 2: Key Regulatory Considerations and Compliance Actions
| Regulatory Area | Governing Principles | Compliance Actions |
|---|---|---|
| Air & Water Emissions | Clean Air Act, Clean Water Act | Installation of scrubbers and wastewater treatment systems; regular monitoring and reporting of emissions. chemistryviews.orgmdpi.com |
| Hazardous Waste | Resource Conservation and Recovery Act (RCRA) | Proper identification, labeling, storage, and disposal of all hazardous waste streams, including chemical sludge and contaminated containers, at licensed facilities. mdpi.comenvironmentclearance.nic.in |
| Worker Safety | OSHA Hazard Communication Standard (HCS) | Development and maintenance of Safety Data Sheets (SDS); proper labeling of all chemical containers; comprehensive employee training on chemical hazards and safety protocols. mdpi.com |
| Occupational Exposure | OSHA PELs, NIOSH RELs, ACGIH TLVs | Engineering controls (e.g., fume hoods, enclosed systems), administrative controls, and provision of appropriate PPE to keep worker exposure below established limits. environmentclearance.nic.in |
Compliance with these regulatory frameworks is not only a legal requirement but also a fundamental component of responsible chemical manufacturing, ensuring the protection of the environment and the health and safety of workers and the public. mdpi.com
Future Directions and Emerging Research Avenues for 3 Ethylphenyl Hydrazine Hydrochloride
Exploration of Novel Synthetic Applications
(3-Ethylphenyl)hydrazine (B3371165) hydrochloride serves as a crucial building block, primarily for constructing indole (B1671886) rings via the Fischer indole synthesis. However, future research is increasingly focused on leveraging its reactive hydrazine (B178648) moiety for a broader range of synthetic transformations. The exploration of novel synthetic applications is moving beyond traditional methods to create complex heterocyclic systems and functional materials.
Researchers are investigating the use of substituted phenylhydrazines in multicomponent reactions to build diverse molecular scaffolds. For instance, the reaction of phenylhydrazines with various aldehydes and ketones can yield a wide array of hydrazone derivatives. scirp.orgresearchgate.net These hydrazones are not merely final products but are themselves versatile intermediates for synthesizing a variety of heterocyclic compounds such as pyrazoles, quinazolines, and benzimidazoles. nih.govijpsr.comresearchgate.net A study detailed the synthesis of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones by reacting 2-hydrazino-3-(3-ethylphenyl)-3H-quinazolin-4-one with different aldehydes and ketones. nih.gov This highlights a strategy to create libraries of complex molecules from a common precursor.
Furthermore, hydrazide-hydrazone derivatives are being utilized in novel heterocyclization reactions to produce coumarin, pyridine, and thiophene (B33073) derivatives, some of which have shown potential as antitumor agents. nih.gov The reactivity of the N-N bond in hydrazines is also being explored for applications in creating unique peptidomimetics and as reagents in the derivatization of carbonyl compounds. nih.gov
Development of Highly Selective and Potent Derivatives
A significant area of future research lies in the rational design and synthesis of (3-ethylphenyl)hydrazine hydrochloride derivatives with high potency and selectivity for specific biological targets. This involves a detailed understanding of structure-activity relationships (SAR) to enhance their therapeutic efficacy. nih.gov
Recent studies have demonstrated the potential of derivatives in various medicinal applications:
Analgesic and Anti-inflammatory Agents: A series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones were synthesized and evaluated for analgesic and anti-inflammatory activities. nih.gov The study found that specific substitutions, such as a 3-pentylidene or 2-pentylidene group on the hydrazino moiety, led to compounds with moderate potency compared to the standard drug, diclofenac (B195802) sodium. nih.gov
Anticancer Agents: New compounds derived from the reaction of phenyl hydrazine with various aromatic aldehydes have been synthesized and tested for their antiproliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines. scirp.orgresearchgate.net These studies aim to create derivatives where the hydrazine moiety acts as a linker between aromatic systems, with some derivatives showing promising IC₅₀ values. scirp.orgresearchgate.net
Fungicidal Agents: Phenylhydrazone derivatives containing carbonate groups have been synthesized and evaluated for activity against common plant pathogenic fungi. nih.gov This research avenue explores how introducing specific functional groups can enhance the penetration of these molecules through biological membranes to reach their target. nih.gov
The development of these derivatives is often guided by the goal of improving their interaction with biological targets, such as enzymes or receptors, while minimizing off-target effects. nih.gov
Table 1: Examples of Biologically Active Derivatives of Phenylhydrazines
| Derivative Class | Starting Material | Target Activity | Key Findings | Reference |
|---|---|---|---|---|
| 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones | (3-Ethylphenyl)hydrazine | Analgesic & Anti-inflammatory | Compounds showed moderate potency compared to diclofenac sodium, with low ulcerogenic potential. nih.gov | nih.gov |
| Benzylidene derivatives | Phenyl hydrazine | Anticancer (MCF-7, HepG2) | Certain derivatives showed notable cytotoxic activity against breast and liver cancer cell lines. scirp.orgresearchgate.net | scirp.orgresearchgate.net |
| Phenylhydrazone derivatives with carbonate groups | Substituted phenylhydrazines | Fungicidal | Introduction of ester groups was explored to enhance bioactivity against plant fungi. nih.gov | nih.gov |
| Benzimidazole (B57391) derivatives | Phenylhydrazines | Antimicrobial & Anti-inflammatory | Halide replacement with phenylhydrazines on a benzimidazole core yielded compounds with biological activity. ijpsr.com | ijpsr.com |
Integration with Advanced Flow Chemistry and Automation for Accelerated Discovery
The synthesis of phenylhydrazines and their derivatives is increasingly benefiting from the integration of advanced flow chemistry and automation. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library synthesis. tcichemicals.comnih.gov
The synthesis of this compound often involves diazotization, a reaction that produces unstable and potentially explosive diazonium salt intermediates. researchgate.net Continuous flow reactors minimize the accumulation of these hazardous intermediates, making the process inherently safer. nih.govresearchgate.net A continuous-flow process for synthesizing 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline (B167055) has been developed, achieving a 94% yield with a total residence time of less than 31 minutes. researchgate.net This process involves the in-situ generation of the diazonium salt followed by a temperature-programmed reduction. researchgate.net
Key advantages of flow chemistry in this context include:
Enhanced Safety: Small reactor volumes reduce the risks associated with highly energetic intermediates. tcichemicals.comresearchgate.net
Precise Control: Flow systems allow for exact control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher reproducibility. researchgate.netsoci.org
Increased Efficiency: Superior heat and mass transfer in microreactors can significantly accelerate reaction rates and improve yields. tcichemicals.comresearchgate.net
Automation: Automated flow systems can perform multi-step syntheses and reaction optimization, accelerating the discovery of new derivatives. soci.org
Patents describe detailed setups for the pipeline-based production of ethylphenylhydrazine hydrochloride, highlighting the industrial applicability of this technology for producing the compound with high purity and yield. google.comgoogle.com The future will likely see broader adoption of these automated systems for the discovery and scalable production of novel hydrazine derivatives. nih.gov
Advanced Mechanistic Insights and Predictive Modeling in Chemical Biology
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and designing new derivatives. Future research is focusing on advanced computational and experimental techniques to elucidate these mechanisms at an atomic level.
Density Functional Theory (DFT) calculations are being employed to investigate reaction pathways, transition states, and the electronic properties of hydrazine derivatives. arxiv.org Such studies can provide insights into how substituents on the phenyl ring influence reactivity and selectivity. For example, theoretical investigations into the reduction of graphene oxide by hydrazine have proposed specific chemical pathways, which helps in understanding the fundamental reactivity of the hydrazine group. arxiv.org Similarly, kinetic modeling studies on the reaction of hydrazine with other molecules, such as nitrogen oxides, reveal complex, multi-stage reaction mechanisms that are highly temperature-dependent. maxapress.com
In chemical biology, predictive modeling can help forecast the biological activity and potential targets of new derivatives. By analyzing factors like adsorption energy, charge transfer, and electrostatic potential, researchers can predict how a molecule will interact with a biological system. acs.org For instance, DFT has been used to understand how doping and heterojunctions in sensor materials enhance the adsorption of specific molecules, a principle that can be extended to predict the binding of drug candidates to receptor sites. acs.org These predictive capabilities, combined with experimental validation, will accelerate the development of derivatives with tailored biological functions.
Sustainability and Circular Economy Principles in Hydrazine Chemistry
The chemical industry is increasingly adopting green and sustainable practices, and the synthesis and application of hydrazines are no exception. Future research on this compound will be heavily influenced by the principles of sustainability and the circular economy.
Key areas of focus include:
Greener Synthetic Routes: Efforts are being made to replace hazardous reagents and solvents with more environmentally benign alternatives. orientjchem.org This includes using water as a solvent, employing catalyst-free reaction conditions, or using greener catalysts like V₂O₅/TiO₂ with hydrazine hydrate (B1144303) for reductions. organic-chemistry.orgrsc.org For example, a catalyst-free, three-component reaction has been developed to produce hydrazino-containing glycine (B1666218) derivatives under sustainable conditions. rsc.org
Waste Reduction and Atom Economy: Flow chemistry contributes to sustainability by minimizing solvent usage and waste generation compared to batch processes. nih.govacs.org The goal is to design synthetic pathways that maximize the incorporation of all starting materials into the final product.
Catalysis: The use of recyclable catalysts, such as Palladium on Carbon (Pd/C) for the selective reduction of nitroarenes using hydrazine hydrate, is a key green strategy. organic-chemistry.org
Hydrazine Safety and Handling: Research into using more dilute and therefore safer aqueous solutions of hydrazine is ongoing. acs.org While this increases the volume of liquid handled, it significantly reduces risks associated with toxicity and runaway reactions. acs.org
Circular Economy: An emerging area is the development of methods for hydrazine cleavage and recovery. rsc.org An efficient, eco-friendly method for removing the hydrazine group from aromatic substrates has been developed, which can be performed in water for water-soluble compounds, highlighting a move towards circularity in chemical processes. rsc.org
By integrating these principles, the future production and use of this compound and its derivatives can become more economically and environmentally sustainable.
Q & A
Q. (Methodological Answer)
- PPE : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride fumes .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced: Can computational methods predict the reactivity of this compound in novel reactions?
(Methodological Answer)
Yes. Density Functional Theory (DFT) calculations can model:
- Electrophilicity : Reactivity with carbonyl groups based on frontier molecular orbitals .
- Steric maps : Visualize spatial hindrance from the ethyl group to optimize substrate design .
Experimental validation via kinetic studies (e.g., Arrhenius plots) is recommended .
Basic: How is this compound quantified in biological matrices?
Q. (Methodological Answer)
- Sample preparation : Acidic extraction (0.1 M HCl) to stabilize the hydrazine moiety .
- Detection : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for enhanced sensitivity .
Advanced: What role does the ethyl substituent play in modulating bioactivity of derived compounds?
(Methodological Answer)
The ethyl group enhances lipophilicity, potentially improving membrane permeability in drug candidates. For example, 3-ethyl-substituted indoles show increased inhibitory activity against enzymes like MMP-9 compared to unsubstituted analogs . Structure-Activity Relationship (SAR) studies using analogs with varying alkyl chain lengths are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
